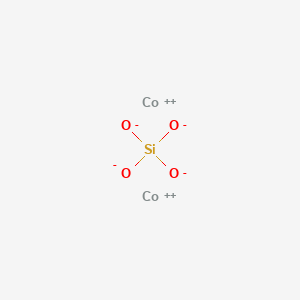

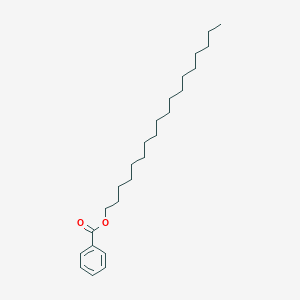

![molecular formula C15H24 B078761 (4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene CAS No. 13877-93-5](/img/structure/B78761.png)

(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, also known as TMBU, is a bicyclic monoterpene that is commonly found in essential oils of various plant species. This compound has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Aplicaciones Científicas De Investigación

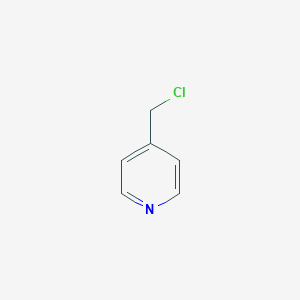

Novel Compounds Synthesis

The treatment of certain compounds with specific reagents like Et2O·BF3 can produce novel transannular cyclized compounds involving bicyclo[7.2.0]undecane skeletons, which are structurally related to (4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene. These compounds maintain specific conformations of the original epoxides they are derived from (Hayano & Shirahama, 1996).

Catalysis in Organic Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a compound structurally similar to the title compound, has been shown to be an effective catalyst in methylation reactions of various organic compounds. This includes enhancing reaction rates under mild conditions and in the presence of microwave irradiation (Shieh, Dell, & Repic, 2001).

Polymerization Processes

DBU has also been used as a bidentate ligand in atom transfer radical polymerization (ATRP) of (meth)acrylates and styrene, demonstrating its versatility in polymer chemistry (Fournier et al., 2005).

Structural Studies in Chemistry

The isolation and characterization of compounds like 8-Methyl-2-(trimethylsiloxy)tricyclo[5.3.1.03,8]undec-2-ene, which shares structural similarities with the title compound, provide valuable insights into the nature of strained bridgehead enol ethers and their reactivity (Wakamatsu et al., 1987).

X-ray Crystallography

Crystallographic studies of similar bicyclic compounds have elucidated their molecular structure and conformation, contributing to a deeper understanding of their chemical properties (Hebda et al., 1991).

Green Chemistry Applications

DBU, a compound structurally related to (4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, has been utilized in greener chemical syntheses, such as in the esterification of carboxylic acids with dimethyl carbonate, highlighting its role in environmentally friendly chemistry (Shieh, Dell, & Repič, 2002).

Propiedades

Número CAS |

13877-93-5 |

|---|---|

Nombre del producto |

(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6- |

Clave InChI |

NPNUFJAVOOONJE-WDZFZDKYSA-N |

SMILES isomérico |

C/C/1=C/CCC(=C)C2CC(C2CC1)(C)C |

SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C |

SMILES canónico |

CC1=CCCC(=C)C2CC(C2CC1)(C)C |

Punto de ebullición |

264 to 266 °F at 14 mm Hg (NTP, 1992) |

Densidad |

0.9075 at 68 °F (NTP, 1992) 0.899-0.908 |

Punto de inflamación |

214 °F (NTP, 1992) |

melting_point |

25 °C |

Otros números CAS |

13877-93-5 87-44-5 118-65-0 |

Descripción física |

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992) Liquid Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma |

Pictogramas |

Irritant; Health Hazard |

Solubilidad |

less than 1 mg/mL at 70° F (NTP, 1992) Insoluble in water; soluble in oils, ether Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

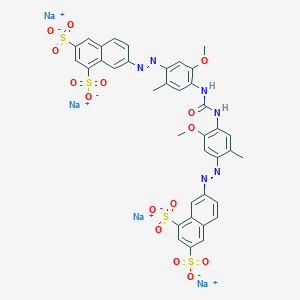

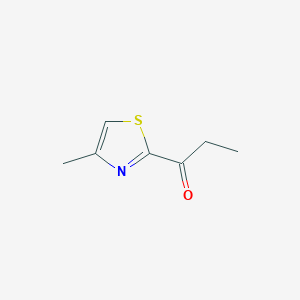

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.